REACTION_CXSMILES
|
[C:1]([O:5][C:6]([NH:8][CH:9]([C:20]1([OH:24])[CH2:23][CH2:22][CH2:21]1)[C:10]([O:12]CC1C=CC=CC=1)=[O:11])=[O:7])([CH3:4])([CH3:3])[CH3:2]>[Pd].C(O)C>[C:1]([O:5][C:6]([NH:8][CH:9]([C:20]1([OH:24])[CH2:21][CH2:22][CH2:23]1)[C:10]([OH:12])=[O:11])=[O:7])([CH3:4])([CH3:2])[CH3:3]
|
Name
|
N-(t-Butoxycarbonyl)-α-(1-hydroxycyclobutyl)glycine, benzyl ester
|
Quantity
|
7.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NC(C(=O)OCC1=CC=CC=C1)C1(CCC1)O
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated in vacuo
|
Type
|
ADDITION
|
Details
|
Benzene was added
|
Type
|
CUSTOM
|
Details
|
evaporated twice
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)NC(C(=O)O)C1(CCC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 g | |
YIELD: CALCULATEDPERCENTYIELD | 87.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |